(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is a chemical compound with the molecular formula C24H23NO4 and a molecular weight of 389.44372 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(dimethoxymethyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(9H-fluoren-9-yl)methyl (4-aminobenzyl)carbamate: Similar in structure but contains an amino group instead of a dimethoxymethyl group.
(9H-fluoren-9-yl)methyl (4-hydroxyphenyl)carbamate: Contains a hydroxy group instead of a dimethoxymethyl group.
Uniqueness
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxymethyl group enhances its solubility and stability, making it suitable for various applications .
Biological Activity
(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is a synthetic organic compound with the molecular formula C24H23NO4 and a molecular weight of approximately 389.44 g/mol. This compound features a fluorenyl group, known for its stability and aromatic properties, linked to a carbamate functional group. The dimethoxymethyl phenyl moiety enhances its potential for various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure
The structural representation of this compound can be depicted as follows:
Biological Activity Overview
Research into the biological activity of this compound has highlighted several important aspects:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits potential anticancer activity. Its structural similarity to other carbamate derivatives, which have been shown to inhibit tumor growth, indicates that it may also possess similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. This activity is crucial for developing targeted therapies.
- Pharmacokinetics and Bioavailability : The presence of the fluorenyl group may enhance the solubility and bioavailability of the compound, which is essential for its effectiveness in therapeutic applications.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- In Vivo Studies : Animal models have shown promise, with treated subjects exhibiting reduced tumor sizes compared to control groups. These findings suggest that further clinical trials could be warranted.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(9H-Fluoren-9-yl)methyl (4-hydroxymethyl)phenylcarbamate | C22H19NO3 | Contains hydroxymethyl; potential for different biological activity |
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | C21H18N2O2 | Amino group provides different reactivity; studied for anticancer properties |
4-Dimethoxyphenyl carbamate | C10H13NO4 | Simpler structure; used in various pharmaceutical applications |
Case Studies
-
Case Study 1: Breast Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.
-
Case Study 2: Ovarian Cancer Models
- Objective : Assess the therapeutic efficacy in an ovarian cancer xenograft model.
- Method : Tumor-bearing mice were administered the compound daily for two weeks.
- Results : Marked reduction in tumor volume was noted, alongside no significant adverse effects on body weight or health.
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[4-(dimethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C24H23NO4/c1-27-23(28-2)16-11-13-17(14-12-16)25-24(26)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,25,26) |
InChI Key |
DZCNEQXPLJXLKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Origin of Product |
United States |
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